molecular formula C10H13NO3 B2743503 Methyl 2-(4-amino-3-methylphenoxy)acetate CAS No. 926200-79-5

Methyl 2-(4-amino-3-methylphenoxy)acetate

Cat. No.: B2743503
CAS No.: 926200-79-5
M. Wt: 195.218
InChI Key: SGZRRAXRQWPIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-amino-3-methylphenoxy)acetate: is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is primarily used in research and development within the fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Methyl 2-(4-amino-3-methylphenoxy)acetate typically involves the reaction of 4-amino-3-methylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(4-amino-3-methylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2-(4-hydroxy-3-methylphenoxy)acetate
  • Methyl 2-(4-nitro-3-methylphenoxy)acetate
  • Methyl 2-(4-chloro-3-methylphenoxy)acetate

Comparison:

Methyl 2-(4-amino-3-methylphenoxy)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents (e.g., hydroxy, nitro, chloro). This uniqueness makes it valuable in specific research applications where the amino functionality is crucial .

Properties

IUPAC Name

methyl 2-(4-amino-3-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-5-8(3-4-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRRAXRQWPIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.